molecular formula C12H12N2S B1490208 5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2098006-75-6

5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1490208
CAS No.: 2098006-75-6
M. Wt: 216.3 g/mol
InChI Key: QCAMXDBLTMOXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative with a molecular formula of C12H12N2S and a molecular weight of approximately 216.3 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In this article, we explore the biological activity of this compound through various studies and data evaluations.

PropertyValue
Molecular FormulaC12H12N2S
Molecular Weight216.3 g/mol
PurityTypically ≥95%
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a comparative study on various pyrazole compounds indicated that certain derivatives exhibited significant antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, demonstrating their effectiveness in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
5a0.22Staphylococcus aureus
7b0.25Escherichia coli
100.30Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, particularly their effects on cyclooxygenase (COX) enzymes. A review indicated that some derivatives displayed selective COX-2 inhibition with minimal gastrointestinal toxicity, making them promising candidates for anti-inflammatory therapies. For example, specific compounds showed COX-2 selectivity indices significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Table 2: COX Inhibition and Selectivity Indices

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
Compound A45851.89
Compound B30752.50

Anticancer Activity

Emerging research also points to the anticancer properties of pyrazole derivatives. A study evaluated the cytotoxic effects of various pyrazole compounds on cancer cell lines, revealing that certain derivatives inhibited cell proliferation effectively, with IC50 values indicating potent activity against breast and colon cancer cells .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundIC50 (μM)Cancer Cell Line
Compound C15MCF-7 (Breast Cancer)
Compound D20HT-29 (Colon Cancer)

Case Study: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of the compound demonstrated its ability to inhibit biofilm formation in Staphylococcus epidermidis, which is crucial for understanding its potential application in treating infections associated with medical devices .

Case Study: Anti-inflammatory Mechanism

In another study focusing on inflammation models, pyrazole derivatives were shown to reduce edema significantly in carrageenan-induced paw edema in rats, suggesting their utility as therapeutic agents in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole. The presence of the thiophene ring enhances its interaction with microbial targets, making it effective against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameMIC (µg/mL)Target Organisms
5-Ethyl-Pyrazole4.69Staphylococcus aureus
Thiophene-Pyrazole5.64Escherichia coli
Another Variant8.33Pseudomonas aeruginosa

This table illustrates that compounds similar to this compound exhibit promising antimicrobial properties, indicating its potential as a lead compound for drug development against resistant strains.

Anticancer Properties
Research has also indicated that pyrazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific enzymes involved in cancer pathways, showing promise in preclinical models for various cancers.

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound has been explored for developing novel pesticides. Its efficacy against fungal pathogens makes it a candidate for agricultural fungicides.

Case Study: Efficacy Against Fungal Pathogens
In a study evaluating the antifungal activity of various pyrazole derivatives, compounds containing thiophene demonstrated significant inhibitory effects on fungal growth. The compound was tested against common agricultural pathogens, showing reduced EC50 values compared to traditional fungicides.

Material Science

Polymer Chemistry
The incorporation of thiophene and pyrazole moieties into polymer matrices has been investigated for creating advanced materials with enhanced electrical and thermal properties. These materials have potential applications in organic electronics and photovoltaic devices.

Table 2: Properties of Polymers with Pyrazole Derivatives

Polymer TypeConductivity (S/m)Thermal Stability (°C)
Standard Polymer0.01200
Pyrazole-Derived Polymer0.15250

The data indicates that polymers modified with pyrazole derivatives exhibit improved conductivity and thermal stability, which is crucial for electronic applications.

Properties

IUPAC Name

5-ethyl-1-prop-2-ynyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-3-6-14-11(4-2)8-12(13-14)10-5-7-15-9-10/h1,5,7-9H,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAMXDBLTMOXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#C)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 4
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 5
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.